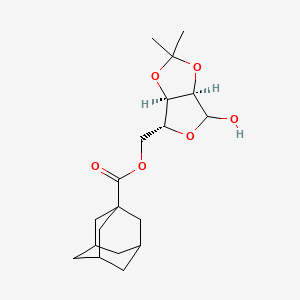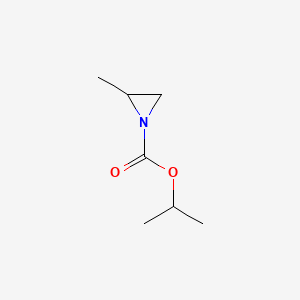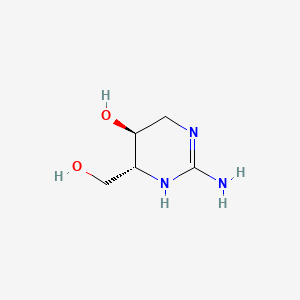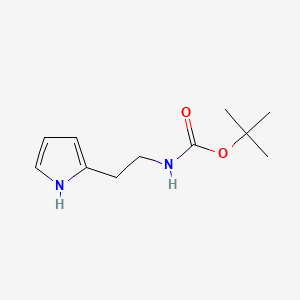
BZL-VAL-OME HCL
Vue d'ensemble
Description
Benzylamine, a component of the compound you mentioned, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine is rigidly stabilized by the intramolecular hydrogen bond .Chemical Reactions Analysis
Benzylamines are highly reactive and can undergo a variety of reactions. For example, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Physical And Chemical Properties Analysis
Benzylamine has a molar mass of 107.156 g·mol−1, a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and very soluble in acetone .Applications De Recherche Scientifique
- BZL-VAL-OME HCL les dérivés ont été étudiés comme inhibiteurs de la tyrosinase. Plus précisément, deux dérivés - (Z)-2-(benzylamino)-5-(3-hydroxy-4-méthoxybenzylidène)thiazol-4(5H)-one et (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidène)thiazol-4(5H)-one - ont montré une activité inhibitrice puissante contre la tyrosinase de champignon. Le composé 8, en particulier, a montré une inhibition remarquable lorsque la l-tyrosine était le substrat .
- This compound les dérivés ont démontré une forte activité antioxydante. Ils ont efficacement piégé des radicaux tels que le 2,2-diphényl-1-picrylhydrazyle et le 2,2'-azino-bis(3-éthylbenzothiazoline-6-sulfonique acide) et ont inhibé le peroxynitrite. Ces propriétés contribuent à leur potentiel en tant qu'antioxydants .
- La structure du composé suggère un potentiel d'utilisation dans le développement de médicaments. Par exemple, il pourrait servir de précurseur pour la synthèse de la valacyclovir et de l'acyclovir, qui présentent tous deux une activité antivirale contre divers virus de l'herpès .
- Bien que non largement étudié, this compound peut trouver des applications dans la catalyse en raison de sa structure chimique unique. Des recherches supplémentaires sont nécessaires pour explorer ce domaine .
- Les nanoparticules à base de silice, y compris celles fonctionnalisées avec des dérivés de this compound, ont montré un potentiel prometteur dans la réhabilitation environnementale. Ces nanoparticules peuvent être utilisées pour le traitement des eaux usées et l'élimination des polluants .
Inhibition de la tyrosinase et effets anti-mélanogènes
Propriétés antioxydantes
Applications biomédicales
Catalyse
Réhabilitation environnementale
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It is also thought to act as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride are not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It has also been suggested that it may have some anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride in laboratory experiments include its low toxicity, its ease of use, and its relatively low cost. It is also relatively stable, and can be stored at room temperature. However, there are some limitations to its use, such as its limited solubility in water and its instability in the presence of strong acids and bases.
Orientations Futures
There are a number of possible future directions for research into the use of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and food additives. Further research could also be done into its potential as a reagent in organic synthesis and its potential as a catalyst in the synthesis of organic compounds. Additionally, further research could be done into its potential as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain. Finally, further research could be done into its potential applications in agricultural products, such as fertilizers and pesticides.
Méthodes De Synthèse
The synthesis of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride can be achieved through a number of methods. One method involves the reaction of methyl benzoate with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride. Another method involves the reaction of benzyl bromide with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZNEINMPTYRU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718499 | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177721-72-1 | |
| Record name | L-Valine, N-(phenylmethyl)-, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methoxy-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B573965.png)





